molecular formula C9H16BrNO2 B2928800 Tert-butyl N-(3-bromocyclobutyl)carbamate CAS No. 1936399-47-1

Tert-butyl N-(3-bromocyclobutyl)carbamate

Cat. No. B2928800
CAS RN: 1936399-47-1
M. Wt: 250.136
InChI Key: PZFNRPBCGYMXDZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-bromocyclobutyl)carbamate is a chemical compound with the CAS Number: 2580189-94-0 . It has a molecular weight of 250.14 .


Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Molecular Structure Analysis

The molecular structure of Tert-butyl N-(3-bromocyclobutyl)carbamate can be represented by the InChI code: 1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7- .


Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Physical And Chemical Properties Analysis

Tert-butyl N-(3-bromocyclobutyl)carbamate has a molecular weight of 250.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Boc-Protected Amines via Curtius Rearrangement : A notable application of tert-butyl carbamate derivatives involves their synthesis through Curtius rearrangement. The process involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. This intermediate then undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, leading to the formation of tert-butyl carbamate. This method provides a mild and efficient route for generating Boc-protected amines from various substrates, including malonate derivatives, offering access to protected amino acids (Lebel & Leogane, 2005).

Material Science and Sensory Applications

Strong Blue Emissive Nanofibers for Volatile Acid Vapors Detection : The tert-butyl moiety, as part of benzothiazole modified carbazole derivatives, has been utilized in the synthesis of strong blue emissive nanofibers. These nanofibers can gel certain organic solvents under ultrasound stimulus, forming a lamellar structure in the gel state. Xerogel-based films of these derivatives emit strong blue light and serve as fluorescent sensory materials for the detection of volatile acid vapors. This highlights the role of tert-butyl groups in facilitating organogelation and improving the performance of chemosensors (Jiabao Sun et al., 2015).

Catalytic Applications and Reaction Mechanisms

Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides : The tert-butyl carbamate group has been employed in the Pd-catalyzed synthesis of N-Boc-protected anilines from aryl bromides. This process is significant for its operation at room temperature, utilizing a combination of Pd(2)dba(3).CHCl(3) and tert-butyl X-Phos as the monodentate ligand. The success of the reaction, yielding 43-83%, hinges on the use of sodium tert-butoxide, demonstrating the carbamate's role in facilitating amidation reactions under mild conditions (Bhagwanth et al., 2009).

Safety and Hazards

While specific safety and hazard information for Tert-butyl N-(3-bromocyclobutyl)carbamate was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, ingestion, and contact with skin and eyes. Always use personal protective equipment and ensure adequate ventilation when handling chemicals .

properties

IUPAC Name

tert-butyl N-(3-bromocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFNRPBCGYMXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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